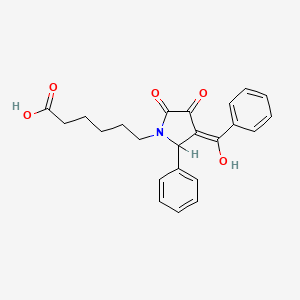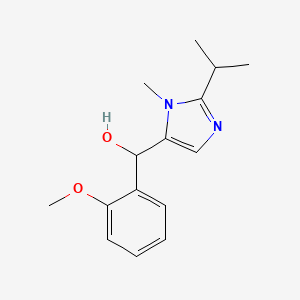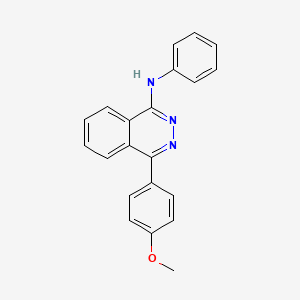![molecular formula C25H26N2OS B3908162 Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B3908162.png)
Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone
Vue d'ensemble
Description
Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone is a complex organic compound that features a biphenyl group linked to a piperazine ring through a methanone bridge. The compound also contains a methylsulfanyl group attached to the benzyl moiety. This structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Methanone Bridge Formation: The methanone bridge is introduced by reacting the biphenyl group with a suitable acyl chloride in the presence of a base.
Attachment of the Methylsulfanyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone bridge can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogens, nitrating agents, and Friedel-Crafts alkylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methanol derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Applications De Recherche Scientifique
Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as G-protein coupled receptor pathways or ion channel regulation, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Biphenyl-4-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
Uniqueness
Biphenyl-4-yl{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-29-24-13-7-20(8-14-24)19-26-15-17-27(18-16-26)25(28)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUFIYYOJXIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID](/img/structure/B3908094.png)

![methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3908116.png)
![1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine](/img/structure/B3908123.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3908129.png)
![4-[(4Z)-4-[(3-bromophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3908141.png)

![4-{4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3908146.png)
![6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908147.png)
![ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B3908155.png)
![4-acetyl-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3908169.png)
![1,1'-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone](/img/structure/B3908175.png)
![6-[3-cinnamoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908182.png)
